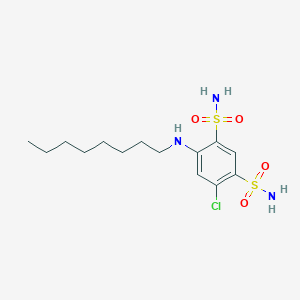![molecular formula C12H14BrNO2S B15360252 ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B15360252.png)
ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyrrole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and isopropyl groups in its structure can influence its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate typically begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and ethyl bromoacetate.
-
Reaction Steps
Step 1: Formation of the thieno[3,2-b]pyrrole core. This can be achieved by reacting 2-thiophenecarboxaldehyde with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.
Step 2: Bromination of the thieno[3,2-b]pyrrole intermediate
Step 3: Introduction of the isopropyl group. This can be done through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromine atom in ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Dehalogenated compounds or fully reduced thieno[3,2-b]pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex heterocyclic structures. It is valuable in the development of new synthetic methodologies.
-
Materials Science: : It can be used in the design of organic electronic materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism by which ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and isopropyl groups can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate can be compared with other thieno[3,2-b]pyrrole derivatives:
-
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: : Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
-
Ethyl 5-chloro-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate: : The chlorine atom can alter the compound’s electronic properties and reactivity compared to the bromine analog.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H14BrNO2S |
|---|---|
Peso molecular |
316.22 g/mol |
Nombre IUPAC |
ethyl 5-bromo-6-propan-2-yl-4H-thieno[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H14BrNO2S/c1-4-16-12(15)8-5-7-10(17-8)9(6(2)3)11(13)14-7/h5-6,14H,4H2,1-3H3 |
Clave InChI |
YHKLPIITICRODT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(S1)C(=C(N2)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


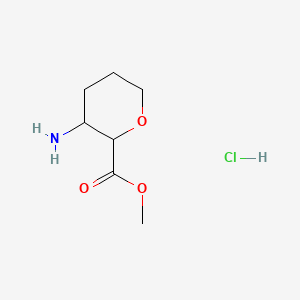
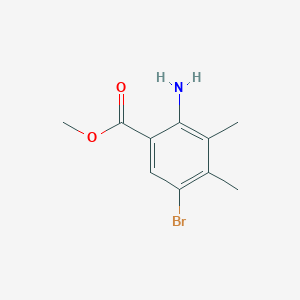
![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)
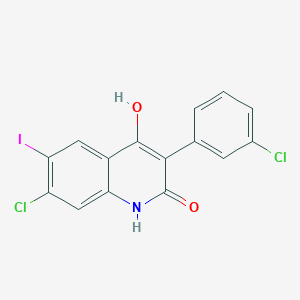



![8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B15360229.png)
![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)
![(4R)-5-(4-chlorophenyl)-4-phenyl-N-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B15360240.png)
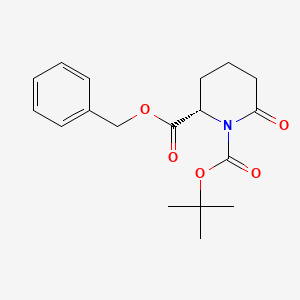

![Methyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-prop-2-enylbenzimidazole-5-carboxylate](/img/structure/B15360249.png)
